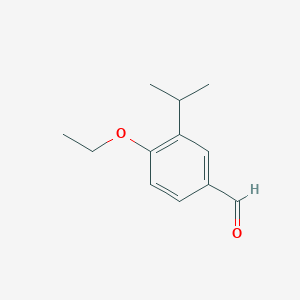

4-Ethoxy-3-isopropylbenzaldehyde

Description

Significance of Aryl Aldehydes as Key Building Blocks in Contemporary Chemical Research

Aryl aldehydes, including substituted benzaldehydes, are fundamental precursors in a multitude of organic transformations. rsc.orgncert.nic.in Their aldehyde functional group is highly reactive and participates in various reactions such as nucleophilic additions, condensations, and oxidations. ncert.nic.in This reactivity allows for the construction of diverse molecular architectures, which is crucial in fields like medicinal chemistry, materials science, and agrochemicals. rsc.orgliberty.edunih.gov

The benzene (B151609) ring of aryl aldehydes can be functionalized with different substituent groups, which modulates their electronic properties and steric hindrance. This, in turn, influences their reactivity and the properties of the resulting products. researchgate.net The ability to fine-tune these properties makes substituted benzaldehydes invaluable tools for chemists to design and synthesize target molecules with specific functions. nih.govrug.nl For instance, they are used in the synthesis of pharmaceuticals, fragrances, and polymers.

Recent research has focused on developing novel and more efficient methods for the synthesis of substituted benzaldehydes. liberty.edurug.nlkpfu.ru These methods aim to improve yields, reduce reaction times, and employ more environmentally friendly conditions. researchgate.net Techniques such as tandem reactions, one-pot syntheses, and catalytic processes are being explored to streamline the production of these important chemical intermediates. liberty.edurug.nlkpfu.ru

Overview of the Current Research Landscape for 4-Ethoxy-3-isopropylbenzaldehyde

This compound is a specific substituted benzaldehyde (B42025) that has garnered interest in various research areas. Its structure features an ethoxy group and an isopropyl group attached to the benzene ring, in addition to the aldehyde functionality. These substituents influence its chemical and physical properties, making it a valuable intermediate in certain synthetic pathways.

While extensive research on this compound itself is not widely documented in publicly available literature, its structural motifs are found in various compounds of interest. For instance, related compounds like 4-isopropylbenzaldehyde (B89865) (cuminaldehyde) are known components of essential oils and have been studied for their biological activities. chemfaces.comchemsrc.comnih.gov The synthesis of similar structures, such as 3-ethoxy-4-methoxybenzaldehyde, has been optimized for use as a pharmaceutical intermediate. google.com

The synthesis of this compound would likely involve the introduction of the ethoxy and isopropyl groups onto a benzaldehyde precursor, or the formylation of a correspondingly substituted benzene derivative. The specific positioning of the substituents (ethoxy at position 4 and isopropyl at position 3) would require regioselective synthetic strategies.

Scope and Objectives of the Academic Research Outline

This article aims to provide a focused overview of the chemical compound this compound within the context of advanced organic synthesis. The primary objectives are to:

Detail the known chemical and physical properties of this compound and related compounds.

Explore potential synthetic routes for the preparation of this compound based on established organic chemistry principles.

Discuss the potential applications of this compound as a building block in the synthesis of more complex molecules.

This review will strictly adhere to the outlined sections and will not include information outside of this scope. The content will be based on established scientific literature and chemical principles.

Chemical Properties and Synthesis

The chemical behavior and synthesis of this compound are dictated by the interplay of its functional groups: the aldehyde, the ethoxy group, and the isopropyl group, all attached to a benzene ring.

Interactive Data Table: Properties of Related Benzaldehydes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Isopropylbenzaldehyde | 122-03-2 | C10H12O | 148.20 | 235-236 |

| 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | 166.17 | ||

| 4-Ethoxy-3-methoxybenzaldehyde (B93258) | C10H12O3 | 180.20 |

Data sourced from PubChem and other chemical databases. chemsrc.comnih.govchembk.comnih.govnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethoxy-3-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-12-6-5-10(8-13)7-11(12)9(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZGHUKLYCIHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 3 Isopropylbenzaldehyde and Analogues

Established Synthetic Pathways for Substituted Benzaldehydes

The synthesis of substituted benzaldehydes can be approached through a variety of established chemical routes, with an increasing emphasis on the incorporation of green chemistry principles.

Conventional Chemical Synthesis Routes

Classical methods for introducing an aldehyde group onto an aromatic ring remain prevalent in organic synthesis. These reactions typically involve the formylation of an activated aromatic substrate. Key conventional methods include:

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.orgwikipedia.org The electrophilic iminium salt intermediate attacks the aromatic ring, followed by hydrolysis to yield the aldehyde. wikipedia.orgwikipedia.org This method is generally effective for substrates bearing electron-donating groups. wikipedia.org

Gattermann Reaction: This method employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to formylate aromatic compounds. wikipedia.org A variation, the Gattermann-Koch reaction, uses carbon monoxide (CO) instead of HCN, although it is not suitable for phenol (B47542) and phenol ether substrates. wikipedia.org

Duff Reaction: The Duff reaction, or hexamine aromatic formylation, uses hexamine as the formylating agent for electron-rich aromatic compounds like phenols. mdma.ch The reaction typically results in ortho-formylation. mdma.ch

Rieche Formylation: This method uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride, and is effective for electron-rich aromatic compounds. thieme-connect.com

Ortho-Formylation of Phenols: Several methods specifically target the ortho-position of phenols. The Casnati-Skattebøl reaction, for instance, involves the reaction of magnesium phenolates with formaldehyde (B43269), followed by oxidation of the resulting hydroxymethyl group to an aldehyde. thieme-connect.comthieme-connect.com Other variations use magnesium dichloride-triethylamine or magnesium methoxide (B1231860) to promote ortho-formylation. mdma.chsciencemadness.org

Exploration of Green Chemistry Principles in Aldehyde Synthesis

Modern synthetic chemistry increasingly focuses on developing more environmentally benign methods. In the context of aldehyde synthesis, this includes:

Catalytic Oxidation of Alcohols: The oxidation of primary alcohols to aldehydes is a fundamental transformation. Green approaches focus on using mild, non-toxic oxidizing agents and catalysts. organic-chemistry.orglibretexts.orgyoutube.comlibretexts.orgyoutube.com

Use of Greener Solvents and Reagents: Efforts are being made to replace hazardous solvents and reagents with more environmentally friendly alternatives.

Targeted Synthesis of 4-Ethoxy-3-isopropylbenzaldehyde

A plausible synthetic route to this compound involves a multi-step process starting from readily available precursors.

Identification of Precursor Compounds and Starting Materials

The logical precursors for the synthesis of this compound are 2-isopropylphenol (B134262) and ethyl halides. The synthesis would likely proceed through the following key intermediates:

2-Isopropylphenol: This can be synthesized by the alkylation of phenol with isopropanol (B130326) in the presence of an appropriate catalyst. acs.org

1-Ethoxy-2-isopropylbenzene: This intermediate is formed via the etherification of 2-isopropylphenol, for example, through a Williamson ether synthesis using an ethyl halide. pbworks.comresearchgate.net

(4-Ethoxy-3-isopropylphenyl)methanol: This alcohol can be formed through ortho-hydroxymethylation of 1-ethoxy-2-isopropylbenzene, followed by subsequent oxidation to the target aldehyde.

The following table outlines the key compounds involved in a potential synthetic pathway.

| Compound Name | Structure | Role |

| Phenol | C₆H₅OH | Starting Material |

| Isopropanol | (CH₃)₂CHOH | Alkylating Agent |

| 2-Isopropylphenol | C₉H₁₂O | Intermediate |

| Ethyl Iodide | C₂H₅I | Ethylating Agent |

| 1-Ethoxy-2-isopropylbenzene | C₁₁H₁₆O | Intermediate |

| Paraformaldehyde | (CH₂O)n | Formylating Agent |

| (4-Ethoxy-3-isopropylphenyl)methanol | C₁₂H₁₈O₂ | Intermediate |

| This compound | C₁₂H₁₆O₂ | Target Compound |

Optimization Strategies for Reaction Conditions and Yields

Each step in the proposed synthesis requires careful optimization to maximize the yield and purity of the desired product.

Alkylation of Phenol: The reaction of phenol with isopropanol to form 2-isopropylphenol can be influenced by the choice of catalyst and reaction temperature to favor the formation of the ortho-substituted product over the para-isomer. acs.org

Etherification of 2-Isopropylphenol: The Williamson ether synthesis is a reliable method for forming the ether linkage. Optimization would involve selecting the appropriate base and solvent to ensure complete deprotonation of the phenol and efficient substitution with the ethyl halide. pbworks.comresearchgate.net

Formylation: For the introduction of the aldehyde group, methods for the ortho-formylation of phenols are particularly relevant. The Casnati-Skattebøl reaction, for example, has been shown to be effective for a range of substituted phenols. thieme-connect.comthieme-connect.com Optimization of this step would involve the choice of magnesium reagent, solvent, and reaction time to maximize the yield of the desired salicylaldehyde (B1680747) derivative.

Oxidation: The final step, the oxidation of (4-ethoxy-3-isopropylphenyl)methanol to the aldehyde, can be achieved using various oxidizing agents. Mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation to the carboxylic acid. libretexts.orglibretexts.org

Control of Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity: The key challenge in the synthesis of this compound is controlling the position of the formyl group introduction. The ethoxy and isopropyl groups on the benzene (B151609) ring are both ortho-, para-directing for electrophilic aromatic substitution. However, the ethoxy group is a stronger activating group than the isopropyl group. In the case of 1-ethoxy-2-isopropylbenzene, the position para to the strongly activating ethoxy group (position 4) is the most likely site for electrophilic attack. The ortho-position to the ethoxy group (position 6) is sterically hindered by the adjacent isopropyl group. Therefore, formylation reactions such as the Vilsmeier-Haack or Gattermann reaction are expected to predominantly yield the desired 4-formyl product. Ortho-formylation methods that proceed via a directed metalation mechanism, such as the Casnati-Skattebøl reaction, can also be highly effective in directing the formylation to the position ortho to the hydroxyl group in the precursor phenol, which after etherification would correspond to the desired substitution pattern. thieme-connect.comthieme-connect.comsciencemadness.org

Stereoselectivity: In the proposed synthetic pathway for this compound, no new chiral centers are created. Therefore, stereoselectivity is not a primary concern for the synthesis of the final achiral product. If, however, a chiral catalyst were to be employed in any of the synthetic steps, the potential for asymmetric induction would need to be considered.

Advanced Techniques in Analogous Benzaldehyde (B42025) Synthesis

The synthesis of benzaldehyde and its derivatives has evolved significantly, moving beyond traditional oxidation methods to more advanced and sustainable techniques. These modern approaches prioritize higher selectivity, milder reaction conditions, and reduced environmental impact. Key areas of innovation include electrochemical methods and the development of novel catalyst systems, which offer precise control over the oxidation of precursor molecules.

Electrochemical Synthesis Methods for Aromatic Aldehydes

Electrochemical synthesis represents a green and efficient alternative to conventional chemical oxidation for producing aromatic aldehydes. By using electricity to drive chemical reactions, this method often circumvents the need for harsh or stoichiometric chemical oxidants, reducing waste and improving safety. The oxidation of methylarenes is a primary route for this transformation. researchgate.net

A notable approach involves the direct anodic oxidation of p-substituted toluenes to yield aromatic aldehydes. acs.org Another efficient method is the electrochemical oxidation of benzylic C(sp³)–H bonds. This technique can convert a range of methylarenes and methylheteroarenes into the corresponding aryl aldehydes using molecular oxygen (O₂) as the ultimate oxygen source in an undivided cell. acs.org The process is often facilitated by an electrolyte, such as lutidinium perchlorate (B79767). acs.org Mechanistic studies, including cyclic voltammetry and radical trapping experiments, suggest a single-electron transfer mechanism for this electrooxidation reaction. acs.org

Mediated electrochemical synthesis provides another layer of control. For instance, ceric methanesulfonate (B1217627) can be used as a mediator in the electrochemical synthesis of aromatic aldehydes from corresponding precursors. acs.org Furthermore, tandem electrochemical–chemical catalysis strategies have been developed to overcome challenges like limited current density and the generation of waste from supporting electrolytes. rsc.org One such system decouples hypochlorite (B82951) electro-generation from a heterogeneous TEMPO-catalyzed alcohol oxidation, achieving industrially relevant current densities and high faradaic efficiencies for benzaldehyde synthesis. rsc.org This closed-loop system can also incorporate inline separators for electrolyte recycling, aligning with the principles of green chemistry. rsc.org

| Method | Substrate Type | Key Features | Oxygen Source | Mediator/Electrolyte | Cell Type |

|---|---|---|---|---|---|

| Benzylic C(sp³)–H Bond Oxidation | Methylarenes, Methylheteroarenes | Efficient conversion to aryl aldehydes and ketones. acs.org | O₂ acs.org | Lutidinium perchlorate acs.org | Undivided cell acs.org |

| Mediated Electrochemical Synthesis | Aromatic Precursors | Utilizes a chemical mediator for the reaction. acs.org | Not specified | Ceric methanesulfonate acs.org | Not specified |

| Tandem Electrochemical–Chemical Catalysis | Alcohols | Achieves high current densities and allows for electrolyte recycling. rsc.org | Not specified | Silica-supported TEMPO catalyst rsc.org | Packed-bed reactor with inline separator rsc.org |

| Direct Anodic Oxidation | p-Substituted Toluenes | Facile synthesis of aromatic aldehydes. acs.org | Not specified | Not specified | Not specified |

Catalyst-Mediated Transformations in Benzaldehyde Preparation

Catalyst-mediated transformations are central to the modern synthesis of benzaldehydes, offering high selectivity and efficiency. These methods typically involve the oxidation of toluene (B28343) or its derivatives, or the dehydrogenation of benzyl (B1604629) alcohols. A significant challenge in the oxidation of toluenes is preventing over-oxidation to benzoic acid, as aldehydes are generally more susceptible to oxidation than their parent hydrocarbons. tsijournals.com

Various catalytic systems have been developed to address this. For commercial-scale production, the oxidation of toluene can be performed using air diluted with nitrogen at elevated temperatures (e.g., 500°C) in the presence of metal oxide catalysts, such as those of manganese (Mn), molybdenum (Mo), or zirconium (Zr). vedantu.com The nitrogen helps to prevent complete oxidation. vedantu.com In the liquid phase, bimetallic catalyst systems, like copper (Cu) and stannous (Sn) salts with a bromide promoter, have been investigated for the oxidation of toluene to benzaldehyde in an acetic acid medium. tsijournals.com

More recently, advanced nanomaterials and metal-organic frameworks (MOFs) have shown exceptional promise. A nanometer-sized Co-ZIF (zeolitic imidazolate framework) catalyst has demonstrated high toluene conversion (92.30%) and selectivity to benzaldehyde (91.31%) under mild conditions (313 K and 0.12 MPa O₂). nih.gov The high surface area and porous structure of the MOF are key to its activity. nih.gov Similarly, molybdenum-incorporated manganese oxide nanomaterials have been used for the catalytic oxidation of toluene to benzaldehyde and benzyl alcohol using hydrogen peroxide as the oxidant. acs.org

Palladium-catalyzed oxidation offers another sophisticated route, capable of converting alkylarenes into aromatic aldehydes using water as the sole oxygen donor, producing only hydrogen gas (H₂) as a byproduct. acs.org This method avoids the need for other oxidants or hydrogen acceptors. acs.org Furthermore, biocatalysis, using enzymes like peroxygenase, has been explored for the highly regioselective and chemoselective oxidation of substituted toluenes to their corresponding aldehydes. researchgate.net

| Catalyst System | Substrate | Oxidant | Conversion (%) | Benzaldehyde Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Co-ZIF Nanocatalyst | Toluene | O₂ | 92.30 | 91.31 | nih.gov |

| MnMoO₄ Nanomaterials | Toluene | H₂O₂ | 40.62 | 78.00 | acs.org |

| Cu/Sn/Br System | Toluene | Air | 5.8 - 14.6 | 50.3 - 63.8 | tsijournals.com |

| Gold Nanoparticles | Styrene | O₂ | 25.8 | 82.1 | google.com |

| Vanadium-based (NH₄VO₃) | Toluene | H₂O₂/O₂ | ~30 (Yield) | Highly selective (no benzoic acid detected) | mdpi.com |

| Peroxygenase (imm-AaeUPO) | Ring-substituted toluenes | tBuOOH | High | Highly chemoselective | researchgate.net |

Reaction Mechanisms and Chemical Transformations of 4 Ethoxy 3 Isopropylbenzaldehyde

Fundamental Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) in 4-ethoxy-3-isopropylbenzaldehyde is a primary site for chemical reactions. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it a target for nucleophiles.

Studies on Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electron-deficient due to the electronegativity of the adjacent oxygen atom. This polarity makes it susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol.

The reactivity of aromatic aldehydes in nucleophilic addition reactions is influenced by the electronic effects of the substituents on the benzene (B151609) ring. In the case of this compound, the ethoxy group at the para position is an electron-donating group, which can decrease the electrophilicity of the carbonyl carbon to some extent. Conversely, the isopropyl group at the meta position has a weaker electronic effect. Studies on related aromatic aldehydes have shown that electron-donating groups can modulate the reaction rates. For instance, the reactivity of aldehydes like 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin) is predominantly driven by the para-hydroxy group. nih.govacs.org

Mechanistic Investigations of Condensation Reactions

Condensation reactions are a cornerstone of the chemical transformations of this compound, providing a pathway to more complex molecular architectures. These reactions typically involve the initial nucleophilic addition to the aldehyde, followed by a dehydration step.

A prominent example is the aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, where an enolate ion from a ketone attacks the carbonyl carbon of the aldehyde. jetir.orguniv-ovidius.ro This reaction is often catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which facilitates the formation of the enolate. jetir.orgpropulsiontechjournal.com The resulting β-hydroxy carbonyl compound can then undergo dehydration to form an α,β-unsaturated ketone, a class of compounds known as chalcones. jetir.orgnih.gov The reaction mechanism involves the deprotonation of the α-carbon of the ketone to form a resonance-stabilized enolate, which then acts as the nucleophile. The subsequent steps are the nucleophilic attack on the aldehyde, protonation of the resulting alkoxide, and base-catalyzed elimination of a water molecule.

Advanced Derivatization Strategies for Structural Elaboration

The aldehyde functional group of this compound serves as a versatile handle for the synthesis of various derivatives through advanced derivatization strategies. These methods allow for the introduction of new functional groups and the construction of more elaborate molecular frameworks.

Synthesis and Characterization of Imine and Schiff Base Derivatives

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. researchgate.netnih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of the characteristic carbon-nitrogen double bond (azomethine group) is a key feature of these derivatives. researchgate.netnih.gov

The synthesis is often carried out by refluxing equimolar amounts of the aldehyde and the primary amine in a suitable solvent, sometimes with the addition of a catalytic amount of acid. researchgate.net The resulting Schiff bases can be characterized by various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. researchgate.netresearchgate.net In the IR spectrum, the appearance of a band corresponding to the C=N stretching vibration and the disappearance of the C=O stretching band of the aldehyde confirm the formation of the imine. nih.gov

Table 1: Synthesis of Schiff Base Derivatives

| Aldehyde | Amine | Product |

|---|

This table illustrates the general reaction for the synthesis of Schiff base derivatives from this compound.

Preparation and Analysis of Hydrazone Derivatives

Hydrazone derivatives are synthesized through the condensation reaction of this compound with hydrazines or hydrazides. nih.govresearchgate.net Similar to imine formation, this reaction involves the nucleophilic addition of the hydrazine (B178648) to the carbonyl group, followed by dehydration to form a compound containing the C=N-NH- functional group. nih.govgoogle.com

The reaction is typically carried out by refluxing the reactants in a solvent like ethanol (B145695), often with an acid catalyst such as acetic acid. nih.govresearchgate.net The resulting hydrazones can be purified by recrystallization. researchgate.net Spectroscopic methods are crucial for their characterization. For example, in the ¹H-NMR spectrum, the signal corresponding to the azomethine proton (-N=CH-) is a key diagnostic peak. nih.gov FT-IR spectroscopy will show the presence of the C=N bond and the N-H bond of the hydrazone moiety. nih.gov

Table 2: Synthesis of a Specific Hydrazone Derivative

| Reactant 1 | Reactant 2 | Product |

|---|

This table provides an example of a specific hydrazone synthesized from a related aldehyde.

Formation of Chalcone (B49325) Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds that can be synthesized from this compound. nih.gov The most common method for their preparation is the Claisen-Schmidt condensation reaction between an appropriately substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base or acid catalyst. univ-ovidius.ronih.govnih.gov

In a typical base-catalyzed synthesis, the aldehyde is treated with an acetophenone in a solvent like ethanol with a base such as potassium hydroxide or sodium hydroxide. jetir.orgpropulsiontechjournal.comnih.gov The reaction mixture is often stirred at room temperature or gently heated. propulsiontechjournal.comresearchgate.net Acid-catalyzed condensations are also employed, using catalysts like p-toluenesulfonic acid or BF₃-Et₂O. researchgate.netufms.br The progress of the reaction can be monitored by thin-layer chromatography (TLC). jetir.org The resulting chalcones are often solids that can be purified by recrystallization from a suitable solvent like ethanol. jetir.orgnih.gov The formation of the α,β-unsaturated ketone system in chalcones gives rise to characteristic signals in their NMR spectra and absorption bands in their UV-Vis spectra. univ-ovidius.ro

Table 3: General Scheme for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

This table outlines the general reaction for the synthesis of chalcone analogues from this compound.

In-Depth Analysis of this compound Reveals Research Gap

Following a comprehensive investigation into the chemical literature and available data, it has been determined that there is a significant lack of specific research on This compound pertaining to its advanced reaction mechanisms and chemical transformations. While the broader class of aromatic aldehydes is extensively studied, specific findings regarding the generation of cinnamils, detailed mechanistic insights, and the redox chemistry of this particular compound are not presently available in the public research domain.

The intended scope of this article was to provide a detailed scientific overview structured around specific chemical behaviors of this compound. However, the absence of targeted studies on this molecule prevents a scientifically accurate and verifiable discussion on the following planned topics:

Applications in Advanced Organic Synthesis As a Building Block

Role as a Precursor for Diverse Molecular Architectures

Aromatic aldehydes are fundamental building blocks in organic synthesis due to the reactivity of the formyl group. They serve as starting materials for a vast array of more complex molecules. For instance, they can be oxidized to carboxylic acids, reduced to alcohols, or undergo addition reactions to form new carbon-carbon and carbon-heteroatom bonds, leading to diverse molecular scaffolds. The related compound 4-ethoxy-3-methoxybenzaldehyde (B93258) is a known precursor for dehydrozingerone (B89773) derivatives, which are key substrates in the synthesis of heterocycles like flavones. nih.gov

Utilization in Multicomponent Reactions (MCRs) for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. Aldehydes are common components in many named MCRs, such as the Biginelli, Mannich, and Ugi reactions. beilstein-journals.org These reactions are highly valued for their efficiency and atom economy, allowing for the rapid construction of complex molecules from simple precursors. beilstein-journals.org The use of formaldehyde (B43269) as a C1-building block is particularly prevalent, though surrogates are often sought to avoid its toxicity. beilstein-journals.org

Construction of Heterocyclic Systems from Aldehyde Precursors

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. Aromatic aldehydes are crucial starting materials for synthesizing a wide variety of heterocyclic systems. They can react with amines, ketones, and other functionalized molecules through condensation and cyclization reactions to form rings such as pyrimidines, pyrazoles, and chromenes. nih.govmasterorganicchemistry.com

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The Barbier reaction is a carbon-carbon bond-forming reaction between an alkyl halide, a carbonyl compound (like an aldehyde), and a metal such as magnesium, zinc, indium, or samarium. wikipedia.orgalfa-chemistry.com A key feature is that the organometallic reagent is generated in situ. wikipedia.org This reaction converts aldehydes into secondary alcohols. Its tolerance for various functional groups and the possibility of using water-insensitive metals make it a valuable tool in green chemistry. wikipedia.orgalfa-chemistry.comnih.gov

General Barbier Reaction Scheme:

The Baylis-Hillman (or Morita-Baylis-Hillman) reaction is a powerful carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO or a phosphine. organic-chemistry.orgwikipedia.org The product is a densely functionalized allylic alcohol. wikipedia.org The reaction is known for its high atom economy but can be slow. A wide range of aromatic and aliphatic aldehydes can be used. wikipedia.orgresearchgate.net

General Baylis-Hillman Reaction Mechanism:

The catalyst adds to the activated alkene to form a zwitterionic enolate. organic-chemistry.org

The enolate adds to the aldehyde electrophile. organic-chemistry.org

Proton transfer and elimination of the catalyst yield the final product. organic-chemistry.org

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of an aldehyde or ketone into an alkene by reacting it with a phosphonium (B103445) ylide (the Wittig reagent). masterorganicchemistry.comlibretexts.org A major advantage is that the double bond is formed at a specific location, unlike in many elimination reactions. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, and the driving force is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comlibretexts.org

General Wittig Reaction Scheme:

Integration into Michael Addition and Other Coupling Methodologies

While 4-ethoxy-3-isopropylbenzaldehyde itself is not a direct participant as a donor or acceptor in the classical Michael addition reaction, its aldehyde functionality serves as a convenient handle for its conversion into a potent Michael acceptor. Furthermore, the aromatic ring of this compound can be functionalized to participate in various palladium-catalyzed cross-coupling reactions, demonstrating its utility as a versatile scaffold.

Precursor to Michael Acceptors via Claisen-Schmidt Condensation

The aldehyde group of this compound can readily undergo condensation with a ketone containing α-hydrogens in a base-catalyzed reaction known as the Claisen-Schmidt condensation. wikipedia.orgmiracosta.edupraxilabs.com This reaction yields an α,β-unsaturated ketone, a classic Michael acceptor. The general transformation is depicted below:

Reaction: this compound + Ketone → α,β-Unsaturated Ketone + Water

This strategy allows for the incorporation of the 4-ethoxy-3-isopropylphenyl moiety into a larger molecule, which can then undergo a Michael addition with a suitable nucleophile (the Michael donor). The reaction of a ketone enolate with an aromatic aldehyde like this compound is favored due to the lack of α-hydrogens on the benzaldehyde (B42025), preventing self-condensation. miracosta.edu The resulting α,β-unsaturated ketone is stabilized by extended conjugation between the aromatic ring and the carbonyl group. miracosta.edu

Solvent-free Claisen-Schmidt reactions using solid sodium hydroxide (B78521) (NaOH) as a catalyst have been shown to be highly efficient for the condensation of substituted benzaldehydes with cycloalkanones, often resulting in quantitative yields. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |

| Substituted Benzaldehyde | Cyclopentanone | NaOH (solid) | None | α,α'-bis-(substituted-benzylidene)cyclopentanone | 99 |

| Substituted Benzaldehyde | Cyclohexanone | NaOH (solid) | None | α,α'-bis-(substituted-benzylidene)cyclohexanone | 99 |

| 4-Fluorobenzaldehyde (B137897) | Acetone | NaOH | Ethanol (B145695) | 4-Fluorobenzylideneacetone | - |

Table 1: Examples of Claisen-Schmidt Condensation Conditions with Substituted Benzaldehydes. Note: Specific yield for the reaction with 4-fluorobenzaldehyde was not provided in the source material. nih.govmagritek.com

Participation in Palladium-Catalyzed Cross-Coupling Reactions

This compound can also be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling:

For this compound to act as a substrate in a Suzuki-Miyaura coupling, it typically first needs to be converted into an aryl halide (e.g., bromo- or iodo-4-ethoxy-3-isopropylbenzaldehyde). This aryl halide can then be coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govarkat-usa.org Notably, some Suzuki-Miyaura reaction conditions have been developed that are tolerant of the aldehyde functional group, allowing for the direct coupling of halo-substituted benzaldehydes. arkat-usa.org

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Bromo-substituted benzaldehydes | Phenylboronic acid | Pd(II)-complex | KOH | Water | 100 | Good to Excellent |

| 4-Bromo-benzoic acid | Phenylboronic acid model | Na₂PdCl₄/PPh₂PhSO₃Na | - | Water | 70 | 100 |

| 4-Iodo-benzoic acid | Phenylboronic acid model | Na₂PdCl₄/PPh₂PhSO₃Na | - | Water | Room Temp | 100 |

Table 2: Examples of Suzuki-Miyaura Coupling Conditions with Substituted Aryl Halides. The specific yields for the bromo-substituted benzaldehydes were described as "good to excellent" in the source material. arkat-usa.orgnih.gov

Heck Reaction:

In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base. praxilabs.comresearchgate.net Similar to the Suzuki-Miyaura coupling, this compound would first be halogenated to participate as the aryl halide component. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-substituted alkene. researchgate.net

Furthermore, recent advancements have demonstrated the possibility of a "deformylative" Heck-type reaction, where the aldehyde group itself is the reactive site, undergoing decarbonylative alkenylation. nih.govnih.gov This opens up alternative pathways for the integration of the 4-ethoxy-3-isopropylphenyl moiety.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | Methyl acrylate | Phenyl complex 3 | - | - | 30 | 96 |

| 4-Bromo-benzotrifluoride | Styrene | p-Fluorophenyl complex 4 | - | - | 130 | High |

| Aryl bromides | Styrene | Pd-PPh₂-PAMAM-SiO₂ | - | DMF | - | Good |

Table 3: Examples of Heck Reaction Conditions with Substituted Aryl Halides. "High" and "Good" yields were reported without specific percentages in the source material. nih.govcanada.ca

Spectroscopic Characterization for Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-ethoxy-3-isopropylbenzaldehyde, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 4-isopropylbenzaldehyde (B89865), shows characteristic signals that can be extrapolated to understand the spectrum of this compound. For instance, the aldehyde proton typically appears as a singlet at a downfield chemical shift. The aromatic protons exhibit splitting patterns indicative of their substitution on the benzene (B151609) ring. The isopropyl group gives rise to a doublet for the six equivalent methyl protons and a septet for the single methine proton. Similarly, the ethoxy group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. chegg.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position. The aromatic carbons appear in the typical aromatic region, with their specific shifts influenced by the electron-donating ethoxy and isopropyl groups. The carbons of the ethoxy and isopropyl groups appear in the upfield aliphatic region. For example, in 3-methylbenzaldehyde, the methyl carbon appears around 21.2 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~9.8 (s, 1H) | ~192 |

| Aromatic-H (ortho to CHO) | ~7.7 (d) | ~130 |

| Aromatic-H (ortho to ethoxy) | ~7.0 (d) | ~112 |

| Aromatic-H (meta to CHO) | ~7.6 (dd) | ~132 |

| Ethoxy (-OCH₂CH₃) | ~4.1 (q, 2H), ~1.4 (t, 3H) | ~64, ~15 |

| Isopropyl (-CH(CH₃)₂) | ~3.3 (sept, 1H), ~1.2 (d, 6H) | ~27, ~23 |

| Aromatic-C (ipso-CHO) | ~135 | |

| Aromatic-C (ipso-ethoxy) | ~160 | |

| Aromatic-C (ipso-isopropyl) | ~139 | |

| Aromatic-C (ortho to CHO) | ~130 | |

| Aromatic-C (ortho to ethoxy) | ~112 | |

| Aromatic-C (meta to CHO) | ~132 |

Note: The data in this table is predicted based on known values for similar structures and general NMR principles. Actual experimental values may vary.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for a comprehensive assignment. COSY would reveal the coupling relationships between protons, for example, between the ethoxy methylene and methyl protons, and between the isopropyl methine and methyl protons. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FT-IR) for Functional Group Analysis and Molecular Conformational Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1700-1680 cm⁻¹. The C-H stretching vibrations of the aldehyde group typically appear as two weak bands around 2850 and 2750 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy and isopropyl groups are found just below 3000 cm⁻¹. The C-O stretching of the ethoxy group would produce a strong band in the 1250-1200 cm⁻¹ region. nih.govnist.gov The out-of-plane bending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern, would appear in the 900-675 cm⁻¹ region. researchgate.net

In a study of the related molecule 4-ethoxybenzaldehyde, the far-IR spectrum was measured to investigate low-wavenumber vibrations. nih.gov Such studies, often combined with theoretical calculations, provide detailed insights into the molecular conformational dynamics. nih.govmdpi.commdpi.com

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aldehyde C=O stretch | 1700 - 1680 | Strong |

| Aldehyde C-H stretch | ~2850 and ~2750 | Weak |

| Aromatic C-H stretch | > 3000 | Medium |

| Aliphatic C-H stretch | < 3000 | Medium-Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| Ether C-O stretch | 1250 - 1200 | Strong |

| Aromatic C-H out-of-plane bend | 900 - 675 | Medium-Strong |

Mass Spectrometry (GC-MS, LC-MS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. rsc.org

For this compound (C₁₂H₁₆O₂), the molecular weight is 192.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 192. The fragmentation of aldehydes often involves the loss of a hydrogen atom to give a stable acylium ion (M-1), or the loss of the entire aldehyde group (M-29). libretexts.org Fragmentation of the ether linkage can also occur. libretexts.org

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like benzaldehydes. pjps.pkresearchgate.net The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection and identification. pjps.pkresearchgate.net

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [M]⁺ | 192 | Molecular Ion |

| [M-1]⁺ | 191 | Loss of H from aldehyde |

| [M-15]⁺ | 177 | Loss of a methyl group |

| [M-29]⁺ | 163 | Loss of an ethyl group or CHO |

| [M-43]⁺ | 149 | Loss of an isopropyl group |

| [M-45]⁺ | 147 | Loss of an ethoxy group |

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. fiveable.me

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring conjugated with a carbonyl group. The presence of the electron-donating ethoxy and isopropyl groups will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde (B42025). The primary absorption bands are due to π → π* transitions within the aromatic ring and the conjugated system, and the weaker n → π* transition of the carbonyl group. nih.gov The shape and position of these bands provide insight into the extent of conjugation and the electronic structure of the molecule. fiveable.me

Single Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structure Determination and Crystal Packing Analysis

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. springernature.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small crystallites in random orientations. youtube.com

The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. springernature.com For this compound, PXRD would be used to confirm the crystallinity of a synthesized batch, to identify the specific crystalline form (polymorph), and to assess its purity by detecting the presence of any crystalline impurities. youtube.comyoutube.com The technique is non-destructive and provides a rapid method for quality control in a research and production environment. springernature.com

Computational and Theoretical Investigations of 4 Ethoxy 3 Isopropylbenzaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the molecular geometry and various electronic properties of organic compounds. For a molecule like 4-ethoxy-3-isopropylbenzaldehyde, DFT calculations would provide significant insights into its conformational preferences, reactivity, and other physicochemical characteristics.

Optimization of Molecular Structures and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular structure to find the most stable three-dimensional arrangement of its atoms, which corresponds to a minimum on the potential energy surface. For this compound, this involves considering the rotational freedom of the ethoxy and isopropyl groups, as well as the aldehyde group relative to the benzene (B151609) ring.

Conformational analysis would be performed to identify different stable conformers and their relative energies. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. Theoretical calculations on related benzaldehyde (B42025) derivatives have been performed to determine their stable structures. nih.govnih.govcanterbury.ac.uk

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energies, global reactivity parameters)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity. The LUMO acts as an electron acceptor, and its energy is related to electrophilicity.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. From the HOMO and LUMO energies, global reactivity parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated to further quantify the molecule's reactivity. While specific values for this compound are not published, studies on other benzaldehyde derivatives utilize these parameters to understand their reactivity. nih.gov

Illustrative Data Table for FMO Analysis of a Substituted Benzaldehyde:

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO |

| Electronegativity (χ) | 4.15 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 2.35 | (ELUMO - EHOMO)/2 |

| Global Softness (S) | 0.43 | 1/η |

Note: The data in this table is for illustrative purposes for a generic substituted benzaldehyde and does not represent actual calculated values for this compound.

Mulliken Population Analysis and Charge Distribution Studies

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, based on the distribution of the electrons among the different atoms. This provides a way to understand the electrostatic potential of the molecule and identify electron-rich and electron-poor centers. The charge distribution is crucial for understanding intermolecular interactions, such as how the molecule might interact with a biological target. For benzaldehyde derivatives, the charge on the carbonyl oxygen and carbon, as well as the atoms of the substituent groups, would be of particular interest. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with specific structural features, such as a π-conjugated system with electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. nih.govacs.orgacs.orgyoutube.com These materials have applications in technologies like optical switching and frequency conversion. DFT calculations can predict NLO properties like the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The magnitude of these properties is related to the electronic structure of the molecule. For this compound, the ethoxy group acts as an electron-donating group and the aldehyde as an electron-withdrawing group, which could give rise to NLO effects.

Illustrative Data Table for NLO Properties of a Substituted Benzaldehyde:

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Linear Polarizability (α) | 150 | a.u. |

| First-Order Hyperpolarizability (β) | 800 | a.u. |

Note: The data in this table is for illustrative purposes for a generic substituted benzaldehyde and does not represent actual calculated values for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models Based on Electronic and Topological Descriptors for Aldehydes

For a class of compounds like aromatic aldehydes, QSAR models can be developed to predict properties such as toxicity or receptor binding affinity. tandfonline.comresearchgate.netnih.govresearchgate.net These models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges) or topological (e.g., molecular connectivity indices, shape indices) and are used as independent variables in a statistical model, such as multiple linear regression or artificial neural networks, to predict the activity of interest. tandfonline.comresearchgate.net

While a specific QSAR model including this compound has not been identified in the literature, its electronic and topological descriptors could be calculated and used within existing or new models for aromatic aldehydes to predict its biological activities or properties.

Correlation of Molecular Descriptors with Chemical Reactivity and Synthetic Outcomes

The reactivity and ultimate outcome of synthetic reactions involving this compound can be predicted and rationalized through the calculation of various molecular descriptors. These descriptors, derived from the compound's computed electronic structure, provide quantitative measures of its chemical properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in this context. For a molecule like this compound, a range of descriptors would be calculated to build a predictive model. These typically fall into several categories:

Electronic Descriptors: These quantify aspects of the molecule's electron distribution. Key examples include the dipole moment, polarizability, and orbital energies (HOMO and LUMO). The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly crucial. A small HOMO-LUMO gap suggests high reactivity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. For instance, the third-order molecular connectivity index (³χ) has been shown to be important in describing the antimicrobial activity of related benzylidene hydrazides.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed electronic information. Examples include Mulliken charges on each atom, which indicate sites susceptible to nucleophilic or electrophilic attack, and Fukui functions, which identify the most reactive regions of the molecule. The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas.

By correlating these descriptors with experimentally observed reaction yields or rates for a series of related compounds, a predictive QSAR/QSPR model can be developed. This model can then be used to anticipate the reactivity of this compound in various synthetic scenarios.

Table 1: Hypothetical Molecular Descriptors for this compound and Their Correlation with Reactivity.

| Descriptor Category | Descriptor Example | Hypothetical Value | Implication for Reactivity and Synthetic Outcome |

| Electronic | HOMO Energy | -6.5 eV | Indicates electron-donating ability; influences reactions with electrophiles. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; influences reactions with nucleophiles. | |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. | |

| Dipole Moment | 3.5 D | A higher dipole moment can influence solubility and intermolecular interactions. | |

| Topological | Molecular Connectivity Index (¹χ) | 5.8 | Relates to the degree of branching and size, affecting physical properties. |

| Quantum Chemical | Mulliken Charge on Carbonyl Carbon | +0.45 | Suggests a primary site for nucleophilic attack. |

| Fukui Function (f-) on Carbonyl Oxygen | 0.28 | Indicates the propensity of the oxygen atom to react with an electrophile. |

Advanced Computational Methods for Reaction Mechanism Prediction

Modern computational chemistry offers powerful tools to move beyond static descriptors and predict the full reaction pathways for this compound. These methods are essential for understanding reaction mechanisms, identifying key intermediates, and predicting reaction kinetics.

Transition State Search and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). diva-portal.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a key determinant of the reaction rate.

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to locate transition state structures and calculate their energies. researchgate.net The process involves:

Geometry Optimization: The starting materials and expected products are first computationally optimized to find their lowest energy structures.

Transition State Search: Algorithms are then used to find the saddle point on the potential energy surface that connects the reactants and products. This saddle point corresponds to the transition state structure.

Frequency Calculation: A frequency calculation is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Barrier Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants.

Automated tools and algorithms have been developed to perform these calculations in a high-throughput manner, allowing for the rapid screening of potential reaction pathways. nih.govresearchgate.net

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-311++G(d,p) | 0.0 |

| Transition State | B3LYP/6-311++G(d,p) | +25.3 |

| Products | B3LYP/6-311++G(d,p) | -15.8 |

Comprehensive Reaction Pathway Analysis

For more complex reactions, a single transition state may not tell the whole story. There could be multiple competing pathways, intermediates, and consecutive transition states. A comprehensive reaction pathway analysis aims to map out the entire potential energy surface of the reaction.

This involves identifying all relevant stationary points (reactants, products, intermediates, and transition states) and connecting them to construct a complete reaction coordinate diagram. diva-portal.org Techniques like Global Reaction Route Mapping (GRRM) can automate the search for reaction pathways. researchgate.net

Such an analysis for a reaction involving this compound would reveal:

The most favorable reaction pathway by comparing the activation energies of different routes.

The presence of any stable intermediates that could potentially be isolated or observed experimentally.

The possibility of post-transition state bifurcations, where a single transition state leads to multiple products. mercuryconsortium.org

By combining these advanced computational methods, a detailed and predictive understanding of the chemical behavior of this compound can be achieved, guiding synthetic efforts and elucidating complex reaction mechanisms.

Future Directions and Emerging Research Avenues for 4 Ethoxy 3 Isopropylbenzaldehyde

Exploration of Novel and Efficient Synthetic Pathways

Future research will likely prioritize the development of more sustainable and efficient methods for synthesizing 4-ethoxy-3-isopropylbenzaldehyde, moving beyond traditional multi-step procedures. A significant area of interest is the application of one-pot synthesis methodologies, which improve process efficiency and reduce waste. acs.orgrug.nl Techniques that employ stable intermediates, such as aluminum hemiaminals, could allow for the direct introduction of the isopropyl group via cross-coupling reactions, streamlining the synthetic sequence. acs.orgrug.nl

Furthermore, principles of green chemistry are expected to drive the exploration of alternative energy sources and reaction media. rug.nl The potential for continuous flow synthesis, perhaps using electrochemical methods similar to those developed for related compounds like 4-isopropylbenzaldehyde (B89865), presents an avenue for scalable and highly controlled production. google.com A comparison of potential future synthetic strategies is outlined below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| One-Pot Cross-Coupling | Reduced reaction steps, minimized waste, higher overall yield. acs.orgrug.nl | Development of catalysts effective for coupling with isopropyl organometallic reagents. |

| Flow Chemistry / Electrochemical Synthesis | Enhanced safety, precise control of reaction parameters, suitability for large-scale production. google.com | Designing and optimizing a continuous reactor setup for the specific precursors of this compound. |

| Photocatalytic Methods | Use of visible light as a renewable energy source, mild reaction conditions. science.gov | Identifying suitable photoredox catalysts for the formylation or functionalization of an appropriate aromatic precursor. |

Development of Highly Selective and Sustainable Catalytic Systems for Specific Transformations

The aldehyde functional group is a cornerstone of synthetic chemistry, and future work will focus on harnessing its reactivity with unprecedented precision. acs.orgrug.nl A major research thrust will be the design of catalytic systems that can selectively transform the aldehyde in this compound into high-value chiral products. This includes the development of cooperative catalysts, such as those combining transition metals with hydrogen-bond donors, for asymmetric reactions like nitroaldol (Henry) reactions. researchgate.net

N-Heterocyclic carbenes (NHCs) represent another powerful class of organocatalysts that can mediate a wide range of transformations on aldehydes, including oxidative esterifications and cyclizations. mdpi.com Research into bespoke NHC catalysts tailored for the steric and electronic environment of this compound could unlock new reaction pathways. Additionally, sustainable catalysis using earth-abundant metals for hydrogenation and hydrodeoxygenation reactions is a critical goal, with bimetallic systems (e.g., Pd/Fe) supported on materials like nitrogen-doped graphene showing promise for the efficient reduction of substituted benzaldehydes. mdpi.com

Integration into Advanced Materials Science and Engineering

The distinct chemical structure of this compound makes it an attractive building block for advanced functional materials. In polymer chemistry, benzaldehyde (B42025) derivatives are used as monomers or cross-linking agents to create novel polymers with tailored properties. wiserpub.com Future investigations could involve incorporating this compound into polymer backbones to create materials with specific thermal, mechanical, or optical characteristics.

One promising application is in the construction of self-assembling systems. For example, amphiphilic block copolymers functionalized with this aldehyde could self-assemble in solution to form polymer vesicles, or "polymersomes". nih.gov The aldehyde groups within the vesicle wall would then be available for further chemical modification, such as cross-linking to enhance stability or attaching fluorescent dyes for imaging applications. nih.gov The ethoxy and isopropyl groups would play a crucial role in tuning the self-assembly behavior and the physical properties of the resulting nanostructures.

Interdisciplinary Research Opportunities in Chemical Biology and Material Sciences

The interface between chemistry, biology, and materials science offers fertile ground for future research involving this compound. The reactivity of the aldehyde group is ideal for bioconjugation, allowing it to be linked to biomolecules or fluorescent probes. Derivatives could be designed as molecular sensors, where a change in the environment (e.g., binding to a protein) triggers a measurable optical response.

A particularly compelling future direction is the development of radiolabeled tracers for Positron Emission Tomography (PET). Methods for the rapid synthesis of radiolabeled benzaldehydes are highly sought after for creating new diagnostic tools that can map biological processes in the human body. acs.orgrug.nl Applying these techniques to create a ¹¹C- or ¹⁸F-labeled version of this compound could lead to new PET tracers, with the lipophilic isopropyl and ethoxy groups potentially influencing its biodistribution and targeting capabilities.

Investigation of Supramolecular Chemistry and Crystal Engineering Principles

Understanding and controlling how molecules arrange themselves in the solid state is the focus of crystal engineering. For this compound, future research will involve a detailed investigation of its non-covalent interactions, such as C–H···O hydrogen bonds and potential π-π stacking, which dictate its crystal packing. researchgate.netnih.gov By modifying the substitution pattern, researchers can systematically tune these interactions to produce different crystalline forms (polymorphs) with distinct physical properties like solubility and stability.

Analysis of closely related structures, such as 4-ethoxy-3-methoxybenzaldehyde (B93258), provides a blueprint for this type of investigation. nih.gov X-ray crystallography studies will be essential to elucidate the three-dimensional arrangement and intermolecular contacts. This fundamental knowledge can then be applied to design co-crystals, where this compound is combined with other molecules to create novel crystalline materials with emergent properties.

Below is a table summarizing crystallographic data for the related compound 4-ethoxy-3-methoxybenzaldehyde, illustrating the type of characterization that would be foundational for the crystal engineering of this compound. nih.gov

| Parameter | Value for 4-Ethoxy-3-methoxybenzaldehyde nih.gov |

| Chemical Formula | C₁₀H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (assumed from context, typical for this system) |

| Unit Cell a (Å) | 11.5314 |

| Unit Cell b (Å) | 8.7905 |

| Unit Cell c (Å) | 9.3363 |

| **Unit Cell β (°) ** | 97.339 |

| Key Intermolecular Interactions | Weak C–H···O interactions, C-H···π interactions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethoxy-3-isopropylbenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehydes. For example, substituted triazoles can react with benzaldehyde derivatives under reflux in ethanol with glacial acetic acid as a catalyst. Reaction time (e.g., 4 hours) and solvent choice (absolute ethanol) critically impact yield due to steric hindrance from the ethoxy and isopropyl groups. Post-reaction purification via vacuum evaporation and filtration is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Assay : Quantify aldehyde content via hydroxylamine hydrochloride titration in ethanol, followed by back-titration with standardized HCl. This method ensures ≥98% purity .

- Spectroscopy : Use H NMR to confirm substituent positions (e.g., ethoxy at C4: δ 1.3–1.5 ppm for -CH-; isopropyl at C3: δ 1.2–1.4 ppm for -CH(CH)) .

- Chromatography : HPLC with UV detection (λ = 280 nm) to monitor impurities, leveraging retention time comparisons with NIST reference data .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in amber glass under inert gas (N/Ar) at 2–8°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, which can hydrolyze the ethoxy group. Stability studies using accelerated degradation (40°C/75% RH for 14 days) are recommended to assess shelf life .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and isopropyl substituents influence its reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Steric Effects : The isopropyl group at C3 creates steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., Grignard reagents). Kinetic studies (e.g., rate constants under varying temperatures) can quantify this effect .

- Electronic Effects : The ethoxy group at C4 is electron-donating, activating the aldehyde toward electrophilic substitution. DFT calculations (e.g., HOMO-LUMO gaps) can predict regioselectivity in reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Replicate assays (e.g., antimicrobial testing per CLSI guidelines) using standardized inoculum sizes and controls. For example, discrepancies in MIC values may arise from solvent choice (DMSO vs. ethanol) .

- Structure-Activity Relationship (SAR) : Compare bioactivity across analogs (e.g., 3-isopropyl vs. 3-methyl derivatives) to isolate substituent-specific effects .

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- LogP/Solubility : Use ACD/Labs Percepta or COSMO-RS to estimate partition coefficients and solubility in polar solvents (e.g., logP = 2.8 ± 0.3) .

- Thermodynamic Stability : Molecular dynamics simulations (e.g., AMBER force field) model conformational preferences of the isopropyl group in solution .

Data Contradiction Analysis

Q. Why do chromatographic retention times vary across studies for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.